molecular formula C14H12N6O B2618491 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline CAS No. 2309308-61-8

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2618491
CAS No.: 2309308-61-8
M. Wt: 280.291
InChI Key: OHFBIEJCIPAITC-UHFFFAOYSA-N
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Description

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to an azetidine ring through a triazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step process. One common approach is the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce azetidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of three distinct heterocyclic moieties, each contributing to its overall chemical and biological properties.

Properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFBIEJCIPAITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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